N-[2-(1H-pyrazol-1-yl)ethyl]-beta-alanine
CAS No.: 1245570-07-3
Cat. No.: VC7347639
Molecular Formula: C8H14IN3O2
Molecular Weight: 311.123
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1245570-07-3 |
|---|---|
| Molecular Formula | C8H14IN3O2 |
| Molecular Weight | 311.123 |
| IUPAC Name | 3-(2-pyrazol-1-ylethylamino)propanoic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c12-8(13)2-4-9-5-7-11-6-1-3-10-11/h1,3,6,9H,2,4-5,7H2,(H,12,13) |
| Standard InChI Key | LYVZLZNKXNWZPZ-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)CCNCCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-[2-(1H-Pyrazol-1-yl)ethyl]-β-alanine (PubChem CID: 49651964) has the molecular formula C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol . The IUPAC name is 3-[2-(pyrazol-1-yl)ethylamino]propanoic acid, reflecting its β-alanine core substituted with a pyrazole-containing ethylamine side chain. Key structural features include:
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A pyrazole ring (1H-pyrazol-1-yl) providing aromaticity and hydrogen-bonding capacity.
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A two-carbon ethyl spacer linking the pyrazole to the β-alanine backbone.
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A carboxylic acid group enabling salt formation and interaction with biological targets .
Table 1: Key Physicochemical Properties
Structural Analysis
The pyrazole ring adopts a planar conformation, with the nitrogen atoms at positions 1 and 2 participating in hydrogen bonding. The ethyl linker provides flexibility, allowing the molecule to adopt multiple conformations in solution . X-ray crystallography of related analogs (e.g., N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-β-alanine) confirms the stability of the pyrazole-ethyl-β-alanine framework, with intramolecular hydrogen bonds between the carboxylic acid and pyrazole NH groups .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-[2-(1H-pyrazol-1-yl)ethyl]-β-alanine typically involves multi-step protocols:
Pyrazole-Ethylamine Intermediate
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Pyrazole alkylation: Reaction of pyrazole with 1,2-dibromoethane yields 1-(2-bromoethyl)-1H-pyrazole.
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Amine functionalization: Substitution of bromide with ethylenediamine forms 2-(1H-pyrazol-1-yl)ethylamine .
β-Alanine Conjugation
The amine intermediate is coupled to β-alanine via carbodiimide-mediated amidation or reductive amination. For example:
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EDC/HOBt coupling: 2-(1H-pyrazol-1-yl)ethylamine reacts with β-alanine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .
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Reductive amination: Condensation of ethylamine with β-alanine’s carbonyl group, followed by sodium cyanoborohydride reduction.
Table 2: Representative Synthesis Yields
Regioselectivity Challenges
Pyrazole’s tautomerism (1H vs. 2H forms) complicates alkylation. Using polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., HCl) favors 1H-pyrazole regioisomers . For N-[2-(1H-pyrazol-1-yl)ethyl]-β-alanine, selectivity exceeds 95% under optimized conditions .
Applications in Drug Development
Antidiabetic Agents
The compound’s GCGR antagonism profile positions it as a candidate for type 2 diabetes therapy. MK-0893, a clinical-stage analog, reduced HbA1c by 1.5% in phase II trials . Modifications to the pyrazole ring (e.g., chloro substituents) enhance potency and selectivity .
Oncology
Pyrazole-β-alanine hybrids are explored as:
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PARP inhibitors: Pyrazole’s aromatic system intercalates with DNA repair enzymes.
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Kinase inhibitors: The carboxylic acid group chelates ATP-binding site metals .
Future Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of pyrazole substituents (e.g., 3-methyl, 5-aryl) to optimize receptor binding .
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Prodrug Development: Esterification of the carboxylic acid to enhance bioavailability .
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Targeted Delivery: Conjugation to nanoparticles for glioblastoma-specific uptake .
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